molecular formula C25H31FO8 B10754048 [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate

Cat. No.: B10754048
M. Wt: 478.5 g/mol
InChI Key: XGMPVBXKDAHORN-JPWODYJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triamcinolone diacetate is synthesized through the esterification of triamcinolone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 0-5°C to prevent the decomposition of the reactants .

Industrial Production Methods

In industrial settings, triamcinolone diacetate is produced by dissolving triamcinolone in a suitable solvent such as chloroform or methanol. The solution is then treated with acetic anhydride and a catalyst to form the diacetate ester. The product is purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triamcinolone diacetate has a wide range of scientific research applications:

Mechanism of Action

Triamcinolone diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability. It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triamcinolone diacetate is unique due to its specific esterification at the 16 and 21 positions, which enhances its lipophilicity and prolongs its duration of action compared to other glucocorticoids. This modification allows for more effective penetration into tissues and sustained anti-inflammatory effects .

Properties

Molecular Formula

C25H31FO8

Molecular Weight

478.5 g/mol

IUPAC Name

[2-[(9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17?,18-,19-,21+,22-,23-,24-,25+/m0/s1

InChI Key

XGMPVBXKDAHORN-JPWODYJLSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O

Origin of Product

United States

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